molecular formula C6H4N2O2S B14683438 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione CAS No. 35142-84-8

1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione

Cat. No.: B14683438
CAS No.: 35142-84-8
M. Wt: 168.18 g/mol
InChI Key: MWZUQKUVFLYZAM-UHFFFAOYSA-N
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Description

1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, yielding the compound in high yield . Another method includes the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for organic electronics and as a scaffold for drug development .

Properties

CAS No.

35142-84-8

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4,7-diol

InChI

InChI=1S/C6H4N2O2S/c9-3-1-2-4(10)6-5(3)7-11-8-6/h1-2,9-10H

InChI Key

MWZUQKUVFLYZAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)O)O

Origin of Product

United States

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